molecular formula C₂₅H₃₇NaO₅ B1140466 2,3-Dehydro Simvastatin Acid Sodium Salt CAS No. 393825-04-2

2,3-Dehydro Simvastatin Acid Sodium Salt

Cat. No. B1140466
CAS RN: 393825-04-2
M. Wt: 440.55
InChI Key:
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Description

Synthesis Analysis

Simvastatin and its derivatives are typically synthesized from precursor compounds such as monacolin J sodium salt, using biocatalytic methods or chemical synthesis involving several steps, including fermentation, extraction, and chemical modification. For instance, the enhancement of simvastatin synthase solubility in Escherichia coli led to higher whole-cell biocatalytic activity, indicating a method to synthesize simvastatin sodium salt starting from its precursors with improved efficiency and yield (Xie et al., 2009).

Molecular Structure Analysis

Simvastatin's molecular structure plays a crucial role in its interaction with biological molecules. The molecular interactions and self-association of simvastatin in various solvents have been investigated using techniques like FTIR, DSC, XRD, and SEM, providing insights into its complex formation and stability which can be applicable to its derivatives (R. Kong et al., 2017).

Chemical Reactions and Properties

The metabolism of simvastatin in humans has been extensively studied, identifying major metabolic products and enzymes responsible for its transformation. These studies help understand the chemical reactions simvastatin undergoes in biological systems, which can be extrapolated to its derivatives (T. Prueksaritanont et al., 1997).

Physical Properties Analysis

The solubility, stability, and bioavailability of simvastatin and its complexes with other compounds have been enhanced through mechanochemical synthesis, indicating the physical properties critical for its effective use. These findings can provide a basis for understanding the physical properties of “2,3-Dehydro Simvastatin Acid Sodium Salt” (R. Kong et al., 2017).

Chemical Properties Analysis

Simvastatin's interactions with biological molecules, such as its inhibition of HMG-CoA reductase and effects on cholesterol synthesis, offer insights into the chemical properties that define its therapeutic action. These interactions are critical for understanding the chemical behavior and potential applications of simvastatin derivatives in medical and biochemical research (Y. Nagata et al., 1990).

Scientific Research Applications

Antimicrobial and Antiparasitic Potential

Simvastatin and its sodium salt form have shown promise in the field of antimicrobial and antiparasitic research. They exhibit significant in vitro activity against various pathogens, including Plasmodium falciparum, a causative agent of malaria. The salts of simvastatin, among other statins, have been evaluated for their inhibitory concentrations against different strains of P. falciparum, demonstrating their potential as candidates for further studies in malaria treatment (Pradines et al., 2007).

Biotechnological and Bioengineering Applications

Simvastatin sodium salt is a key pharmaceutical ingredient in cholesterol-lowering medications like Zocor. Advances in biotechnological methods, particularly in Escherichia coli-based whole-cell biocatalytic platforms, have enabled the synthesis of simvastatin sodium salt starting from precursors such as monacolin J sodium salt. The simvastatin synthase LovD, a crucial component in this process, has been the subject of studies focusing on enhancing its solubility and overall biocatalytic activities, leading to more efficient production methods (Xie et al., 2009).

Drug Delivery and Controlled Release Systems

Innovations in drug delivery systems have leveraged the properties of simvastatin sodium salt. For instance, multi-particulate drug delivery systems utilizing natural polymers and simvastatin potassium have been developed to control elevated cholesterol levels. These systems aim to provide a synergistic effect by combining the cholesterol-lowering properties of simvastatin with other components to enhance drug entrapment efficiency and optimize in vitro release profiles (Baig et al., 2015). Additionally, gas-powered systems and gastroretentive tablets have been designed for controlled release of simvastatin, demonstrating extended retention in the stomach and potential for improved bioavailability (Rao et al., 2016).

Enhancement of Bioavailability

The enhancement of simvastatin's solubility and bioavailability has been a focal point of research. For instance, mechanochemically obtained complexes of simvastatin with polysaccharide arabinogalactan or disodium salt of glycyrrhizin acid have shown improved solubility and oral bioavailability of simvastatin. These complexes exhibit enhanced stability and significantly increased bioavailability, suggesting their potential as novel formulations for hypercholesterolemia treatment (Kong et al., 2017).

Osteoblastic Differentiation and Bone Repair

Simvastatin has been found to exhibit anabolic effects on bone by promoting osteoblastic differentiation. Studies have demonstrated its ability to enhance alkaline phosphatase activity and mineralization in osteoblastic cells, suggesting potential therapeutic applications in metabolic bone diseases such as osteoporosis (Maeda et al., 2001). Moreover, controlled-release formulations of simvastatin in combination with other materials have shown significant stimulation of callus formation, neovascularization, and cell ingrowth in bone repair models, highlighting its role in facilitating bone regeneration (Tai et al., 2013).

properties

IUPAC Name

sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQDOHYZGFYLBS-VCNJSNMZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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